Dibenzyl(dimethoxy)stannane
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Overview
Description
Dibenzyl(dimethoxy)stannane is an organotin compound with the molecular formula C16H20O2Sn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This compound is particularly notable for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(dimethoxy)stannane can be synthesized through various methods. One common approach involves the stannylation of aryl halides using trialkylstannyl alkoxides as terminal electrophiles. This method often employs nickel-catalyzed reactions in the presence of manganese powder . Another method involves the use of highly nucleophilic organometals or wasteful stannyl sources like distannanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The use of nickel catalysts and manganese powder is common in these processes to facilitate efficient stannylation .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(dimethoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the benzyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce various substituted organotin compounds .
Scientific Research Applications
Dibenzyl(dimethoxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which dibenzyl(dimethoxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, influencing their reactivity and stability. The pathways involved often include coordination with electron-rich sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl disulfide: Similar in structure but contains sulfur instead of tin.
Dibenzyl ether: Contains oxygen instead of tin.
Dibenzyl phosphite: Contains phosphorus instead of tin
Uniqueness
Dibenzyl(dimethoxy)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its sulfur, oxygen, or phosphorus analogs. These properties include higher reactivity in certain types of chemical reactions and the ability to form stable organotin complexes .
Properties
CAS No. |
22501-72-0 |
---|---|
Molecular Formula |
C16H20O2Sn |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
dibenzyl(dimethoxy)stannane |
InChI |
InChI=1S/2C7H7.2CH3O.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
TUKJQFVDLYJABM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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